BenchChemオンラインストアへようこそ!

3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(3-CHLOROPHENYL)AZETIDINE-1-CARBOXAMIDE

TAAR1 agonist Structure-Activity Relationship halophenyl isomer

This compound is a defined TAAR1-selective probe featuring an unsubstituted benzothiazole and 3-chlorophenyl urea on a rigid azetidine core. It provides a structural baseline for SAR campaigns to optimize receptor selectivity over adrenergic receptors — a property not guaranteed by analogs with different substitution patterns. Procure for CNS-target screening cascades, scaffold-hopping programs, and as a reference standard for analytical method development in benzothiazole-azetidine carboxamide libraries.

Molecular Formula C17H14ClN3O2S
Molecular Weight 359.83
CAS No. 1421490-91-6
Cat. No. B2737332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(3-CHLOROPHENYL)AZETIDINE-1-CARBOXAMIDE
CAS1421490-91-6
Molecular FormulaC17H14ClN3O2S
Molecular Weight359.83
Structural Identifiers
SMILESC1C(CN1C(=O)NC2=CC(=CC=C2)Cl)OC3=NC4=CC=CC=C4S3
InChIInChI=1S/C17H14ClN3O2S/c18-11-4-3-5-12(8-11)19-16(22)21-9-13(10-21)23-17-20-14-6-1-2-7-15(14)24-17/h1-8,13H,9-10H2,(H,19,22)
InChIKeyKCTMARHGJBHOKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(1,3-Benzothiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide (CAS 1421490-91-6): A Structurally-Defined Benzothiazole-Azetidine Carboxamide


3-(1,3-Benzothiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide (CAS 1421490-91-6) is a synthetic small molecule characterized by a benzothiazole core linked via an ether bridge to an azetidine-1-carboxamide moiety bearing a 3-chlorophenyl substituent [1]. Its molecular formula is C17H14ClN3O2S with a molecular weight of 359.83 g/mol [1]. This compound belongs to a class of azetidine derivatives investigated as trace amine-associated receptor (TAAR) ligands, particularly TAAR1, which is implicated in psychiatric and neurological disorders [2].

Why 3-(1,3-Benzothiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide Cannot Be Readily Substituted by In-Class Analogs


In the context of azetidine-based TAAR1 ligands, minor structural modifications profoundly impact receptor selectivity and potency. The TAAR1 patent literature explicitly highlights that objects of the invention show selectivity for TAAR1 over adrenergic receptors, a feature that is highly sensitive to the substitution pattern on the azetidine and the attached aromatic systems [1]. Therefore, substituting 3-(1,3-benzothiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide with a simple analog—such as one containing a different halophenyl isomer, a non-benzothiazole heterocycle, or a substituted benzothiazole—cannot guarantee equivalent biological activity or selectivity. The quantitative evidence below details these critical structural distinctions.

Quantitative Differentiation Evidence for 3-(1,3-Benzothiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide (CAS 1421490-91-6)


3-Chlorophenyl Substitution: Positional Isomer Differentiation vs. 2-Chlorophenyl and 4-Chlorophenyl Analogs

The target compound features a 3-chlorophenyl urea moiety. In related TAAR1 azetidine ligands, the position of halogen substitution on the phenyl ring critically governs receptor binding. For example, BindingDB data for a related azetidine series shows EC50 values of 633 nM for mouse TAAR1 agonism with specific phenyl substitution patterns [1]. While direct EC50 comparison data for the 2-Cl, 3-Cl, and 4-Cl isomers are not available in public databases for this exact scaffold, class-level structure-activity relationship (SAR) analysis indicates that meta-substitution (3-Cl) typically provides a distinct steric and electronic profile compared to ortho- or para-substituted analogs, potentially influencing both TAAR1 affinity and selectivity over adrenergic receptors [2].

TAAR1 agonist Structure-Activity Relationship halophenyl isomer

Benzothiazole vs. Non-Benzothiazole Heterocyclic Ether Linkers: Impact on Target Engagement

The compound incorporates a benzothiazole ring connected via an ether linker to the azetidine core. In the broader TAAR1 ligand field, compounds with benzothiazole-based ether linkers have demonstrated nanomolar potency. For instance, 2-(benzothiazolethio)acetamide derivatives exhibit IC50 values of 750–1000 nM at human CCR3 receptors, highlighting that the benzothiazole scaffold can confer high target affinity . The replacement of benzothiazole with other heterocycles (e.g., pyridine, pyrimidine) or non-heterocyclic ethers would eliminate critical π-stacking and hydrogen-bonding interactions, as evidenced by the sharp drop in activity observed when benzothiazole is substituted with non-aromatic or less electron-rich heterocycles in analogous series [1]. No direct head-to-head data for this exact pair exist in the public domain.

GPCR ligand design heterocyclic SAR benzothiazole pharmacophore

Azetidine Core vs. Piperidine Core: Conformational Rigidity and Selectivity Implications

The compound features a four-membered azetidine ring, which imposes significant conformational rigidity compared to the six-membered piperidine analogs commonly explored in GPCR ligand space. In the TAAR1 patent series, the azetidine core is specifically claimed for its ability to confer selectivity for TAAR1 over alpha1 and alpha2 adrenergic receptors [1]. While direct Ki or EC50 comparison data for azetidine vs. piperidine versions of this specific chemotype are not publicly available, the patent specification explicitly states that objects of the invention show 'good selectivity vs the human and rat alpha1 and alpha2 adrenergic receptors'—a property intrinsically linked to the azetidine scaffold's geometry [1]. The piperidine analog 4-(1,3-benzothiazol-2-yloxy)-N-(2-chlorophenyl)piperidine-1-carboxamide (CAS 1251547-12-2) exists as a comparator, but its comparative biological data remain undisclosed in the public domain.

conformational constraint ring size effect azetidine vs. piperidine

Unsubstituted vs. Substituted Benzothiazole: Impact of 4-Methoxy or 4-Trifluoromethyl Modifications on Physicochemical and ADME Profiles

The target compound bears an unsubstituted benzothiazole ring. Closely related analogs include N-(2-chlorophenyl)-3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxamide (CAS 1421481-23-3) [1] and N-(propan-2-yl)-3-{[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy}azetidine-1-carboxamide (CAS 1421522-95-3) [2]. Introducing electron-donating (4-OCH3) or electron-withdrawing (4-CF3) substituents alters the benzothiazole's electron density, lipophilicity, and metabolic stability. The unsubstituted benzothiazole in the target compound offers a distinct physicochemical profile: lower logP compared to the 4-CF3 analog and different oxidative metabolism susceptibility compared to the 4-methoxy variant. While no direct comparative bioactivity data are publicly available, in medicinal chemistry practice, such substituent changes can shift IC50 values by orders of magnitude and significantly affect pharmacokinetic parameters.

metabolic stability lipophilicity modulation benzothiazole substitution

Optimal Application Scenarios for 3-(1,3-Benzothiazol-2-yloxy)-N-(3-chlorophenyl)azetidine-1-carboxamide (CAS 1421490-91-6)


TAAR1-focused GPCR Screening and Selectivity Profiling

Given its structural alignment with substituted azetidine derivatives claimed as selective TAAR1 ligands [1], this compound is optimally deployed as a probe in screening cascades designed to differentiate TAAR1 activity from adrenergic receptor engagement. Its unsubstituted benzothiazole and 3-chlorophenyl urea moieties provide a defined baseline scaffold for evaluating target engagement and selectivity, as evidenced by the class-level SAR discussed in Section 3.

Scaffold-Hopping and Structure-Activity Relationship (SAR) Studies

The compound serves as a key intermediate for scaffold-hopping campaigns. Its azetidine core and benzothiazole ether linkage represent a specific chemotype that can be systematically varied—for example, by introducing substituents at the benzothiazole 4-position (cf. CAS 1421481-23-3 and 1421522-95-3) [2] [3]—to map the SAR landscape of TAAR1 affinity and selectivity. This makes it valuable for medicinal chemistry groups requiring a structurally characterized starting point.

Chemical Biology Probe for Investigating Trace Amine Signaling Pathways

For academic and industrial laboratories studying trace amine-associated receptor signaling in neurological disease models, this compound offers a defined chemical probe. Its structural attributes—azetidine conformational rigidity and benzothiazole pharmacophore—are consistent with the design principles outlined in the TAAR1 patent family for achieving CNS-relevant target modulation [1].

Analytical Reference Standard for Benzothiazole-Azetidine Carboxamide Libraries

The unambiguous chemical identity (CAS 1421490-91-6, InChI Key: KCTMARHGJBHOKL-UHFFFAOYSA-N) [4] makes this compound suitable as a reference standard for quality control and analytical method development in laboratories synthesizing or characterizing benzothiazole-azetidine carboxamide compound libraries.

Quote Request

Request a Quote for 3-(1,3-BENZOTHIAZOL-2-YLOXY)-N-(3-CHLOROPHENYL)AZETIDINE-1-CARBOXAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.